InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9+
.The synthesis of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene typically follows these steps:
The molecular structure of 2-(benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene features:
The presence of these functional groups contributes to its chemical reactivity and potential biological activity. The compound's structural formula can be represented in various formats, including SMILES: COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2
.
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene can undergo several types of chemical reactions:
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene has several applications in various fields:
This compound's unique combination of functional groups allows for diverse applications across chemical synthesis, biological research, and industrial manufacturing processes, making it a valuable addition to the field of organic chemistry.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: